molecular formula C11H8N2O2 B2871174 5-cyano-3-methyl-1H-indole-2-carboxylic Acid CAS No. 169463-46-1

5-cyano-3-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B2871174
CAS No.: 169463-46-1
M. Wt: 200.197
InChI Key: XDPWTCVJQGONFN-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-1H-indole-2-carboxylic acid (CAS 169463-46-1) is a high-purity indole-based chemical intermediate with a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol . This compound is supplied with a purity of not less than (NLT) 98% . The indole scaffold is a privileged structure in medicinal chemistry, distributed in numerous synthetic and natural products and known for its broad-spectrum of biological and pharmaceutical activities . This specific indole derivative serves as a versatile building block for the research and development of novel bioactive molecules. Indole cores, particularly 3-substituted indoles, are versatile starting materials utilized for the construction of a wide variety of heterocyclic compounds in organic synthesis . The molecular structure of this compound, featuring both cyano and carboxylic acid functional groups on the indole scaffold, makes it a valuable precursor for further chemical transformations, including the synthesis of complex heterocyclic systems . Research into indole-2-carboxylic acid derivatives has identified them as key scaffolds in early drug discovery efforts for neglected tropical diseases, such as Chagas disease, where they have been investigated for their antitrypanosomal activity . Furthermore, indole derivatives are actively explored in other therapeutic areas, including the development of dual inhibitors targeting pathways for conditions like hyperuricemia, highlighting the significant research value of this chemical class . This product is intended for research purposes as a critical synthetic intermediate. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-cyano-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWTCVJQGONFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of appropriate precursors, such as the reaction of a cyano-substituted aniline with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-cyano-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-cyano-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (cyano, methyl, and carboxylic acid) on the indole ring.

Biological Activity

5-Cyano-3-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H8N2O2
  • Molecular Weight : 200.20 g/mol

The presence of the cyano group at the 5-position of the indole ring enhances its biological activity, particularly its inhibitory effects on specific enzymes involved in purine metabolism.

This compound primarily targets:

  • Urate Transporter 1 (URAT1)
  • Xanthine Oxidase (XO)

Inhibition Mechanism

The compound inhibits the activity of URAT1 and XO, leading to a reduction in uric acid levels in the body. This mechanism is crucial for conditions such as gout, where elevated uric acid levels are problematic. The inhibition of XO prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby modulating purine metabolism effectively.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that it can inhibit various cancer cell lines, although specific IC50 values for these activities are not universally reported. The compound's cytotoxic effects have been evaluated using assays such as MTT, demonstrating a dose-dependent response in cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can bind with high affinity to multiple receptors, enhancing its potential as a therapeutic agent. The ability to modify its structure could lead to the development of new derivatives with improved efficacy and selectivity for specific targets .

Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
Xanthine Oxidase InhibitionN/AN/A
Anticancer ActivityPC3 (Prostate Cancer)40.1 (24h)
DU145 (Prostate Cancer)98.14 (24h)
AntimicrobialVarious Bacterial StrainsN/A

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, researchers treated PC3 and DU145 cells with varying concentrations over 24, 48, and 72 hours. The results indicated that PC3 cells were more sensitive to the compound compared to DU145 cells, showcasing the potential for selective targeting in cancer therapy .

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